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Compound of Interest

Compound Name:
5-Amino-2-

methoxybenzenesulfonic acid

Cat. No.: B1585598 Get Quote

Introduction: The Strategic Importance of 5-Amino-
2-methoxybenzenesulfonic Acid in Pharmaceutical
Synthesis
5-Amino-2-methoxybenzenesulfonic acid (CAS No: 6470-17-3) is a highly functionalized

aromatic compound that serves as a critical building block in the synthesis of complex

pharmaceutical molecules.[1] Its unique substitution pattern, featuring an amine, a methoxy

group, and a sulfonic acid moiety, provides multiple reactive sites for tailored chemical

modifications. This versatility makes it a valuable intermediate in the multi-step synthesis of

active pharmaceutical ingredients (APIs). The sulfonic acid group, in particular, can be readily

converted into a sulfonamide, a common pharmacophore found in a wide array of therapeutic

agents. This document provides a comprehensive guide for researchers, scientists, and drug

development professionals on the synthesis, characterization, and application of 5-Amino-2-
methoxybenzenesulfonic acid, with a specific focus on its role as a precursor in the synthesis

of the alpha-adrenergic antagonist, Tamsulosin.

Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of 5-Amino-2-
methoxybenzenesulfonic acid is paramount for its effective and safe handling in a laboratory
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setting.

Property Value Reference

CAS Number 6470-17-3 [1]

Molecular Formula C₇H₉NO₄S [1]

Molecular Weight 203.22 g/mol [1]

Appearance
White to off-white crystalline

powder
[1]

Melting Point 314-318 °C (decomposes) [1]

Solubility
Sparingly soluble in water,

soluble in alkaline solutions.

GHS Hazard Statements
H314: Causes severe skin

burns and eye damage.
[1]

GHS Precautionary

Statements

P260, P280,

P301+P330+P331,

P303+P361+P353,

P304+P340,

P305+P351+P338, P310

[1]

Synthesis of 5-Amino-2-methoxybenzenesulfonic
Acid: A Detailed Protocol
The synthesis of 5-Amino-2-methoxybenzenesulfonic acid can be achieved through the

sulfonation of p-anisidine (4-methoxyaniline). The electron-donating methoxy and amino groups

direct the electrophilic substitution to the ortho and para positions. As the para position to the

amino group is occupied by the methoxy group, sulfonation occurs at one of the ortho positions

to the amino group.

Reaction Scheme:
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Caption: Synthesis of 5-Amino-2-methoxybenzenesulfonic acid via sulfonation of p-

anisidine.

Experimental Protocol:
Materials:

p-Anisidine (4-methoxyaniline)

Concentrated sulfuric acid (98%)

Ice

Deionized water

Ethanol

Equipment:

Three-necked round-bottom flask

Magnetic stirrer with heating mantle

Dropping funnel

Thermometer

Buchner funnel and flask

pH paper or pH meter

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1585598?utm_src=pdf-body-img
https://www.benchchem.com/product/b1585598?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom

flask with a magnetic stirrer, a dropping funnel, and a thermometer.

Initial Reaction: Carefully add 12.3 g (0.1 mol) of p-anisidine to the flask. Begin stirring to

ensure the solid is mobile.

Sulfonation: Slowly add 30 mL of concentrated sulfuric acid to the dropping funnel. Add the

sulfuric acid dropwise to the stirring p-anisidine over a period of 30-45 minutes. Control the

addition rate to maintain the reaction temperature below 60°C. An exothermic reaction will

occur, and the mixture will become a thick paste.

Heating: After the addition is complete, heat the reaction mixture to 180-190°C using a

heating mantle. Maintain this temperature for 2-3 hours with continuous stirring. The mixture

will become a solid mass.

Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly add

100 mL of cold deionized water to the flask with stirring. The solid will break up.

Precipitation: Pour the reaction mixture into a beaker containing 200 g of crushed ice. This

will cause the product to precipitate out of the solution.

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the

solid with two 50 mL portions of cold deionized water to remove any remaining acid.

Purification: Recrystallize the crude product from a minimal amount of hot water or an

ethanol-water mixture to obtain purified 5-Amino-2-methoxybenzenesulfonic acid.

Drying: Dry the purified crystals in a vacuum oven at 80°C to a constant weight.

Application in Pharmaceutical Synthesis: A
Precursor to Tamsulosin
5-Amino-2-methoxybenzenesulfonic acid is a precursor to the key intermediate, (R)-(-)-5-(2-

aminopropyl)-2-methoxybenzenesulfonamide, used in the synthesis of Tamsulosin.[2][3][4]

Tamsulosin is a selective α₁ adrenergic receptor antagonist used to treat benign prostatic
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hyperplasia. The synthesis involves the conversion of the sulfonic acid to a sulfonamide,

followed by further modifications.

Workflow for Tamsulosin Intermediate Synthesis:

From Sulfonic Acid to Sulfonamide

Chiral Synthesis of Tamsulosin Intermediate

5-Amino-2-methoxy-
benzenesulfonic acid

5-Amino-2-methoxy-
benzenesulfonyl chloride

 Chlorination 

SOCl₂

5-Amino-2-methoxy-
benzenesulfonamide Amination 

NH₃

5-Amino-2-methoxy-
benzenesulfonamide Multi-step Chiral Synthesis (R)-(-)-5-(2-aminopropyl)-2-methoxy-

benzenesulfonamide

Click to download full resolution via product page

Caption: Conversion of 5-Amino-2-methoxybenzenesulfonic acid to the Tamsulosin

intermediate.

Protocol 1: Conversion to 5-Amino-2-
methoxybenzenesulfonamide
This protocol outlines the conversion of the sulfonic acid to the corresponding sulfonamide, a

critical transformation for its use in the synthesis of Tamsulosin and other sulfonamide-based

drugs.

Step 1: Synthesis of 5-Amino-2-methoxybenzenesulfonyl chloride

Reaction Setup: In a fume hood, suspend 20.3 g (0.1 mol) of 5-Amino-2-
methoxybenzenesulfonic acid in 50 mL of thionyl chloride (SOCl₂) in a round-bottom flask

equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl

and SO₂ gases).
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Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL). Heat the

mixture to reflux (approximately 76°C) and maintain for 4-6 hours, or until the reaction is

complete (monitored by TLC).

Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl

chloride under reduced pressure. The resulting crude 5-Amino-2-methoxybenzenesulfonyl

chloride is used directly in the next step.

Step 2: Synthesis of 5-Amino-2-methoxybenzenesulfonamide

Reaction Setup: Dissolve the crude sulfonyl chloride in 100 mL of a suitable solvent such as

tetrahydrofuran (THF) in a flask placed in an ice bath.

Amination: Bubble ammonia gas through the solution or add concentrated aqueous

ammonia (28-30%) dropwise with vigorous stirring, maintaining the temperature below 10°C.

Reaction Completion: Continue stirring for 2-3 hours at room temperature after the addition

is complete.

Isolation: If the product precipitates, collect it by filtration. If it remains in solution, remove the

solvent under reduced pressure.

Purification: Purify the crude sulfonamide by recrystallization from an appropriate solvent

system (e.g., ethanol/water) to yield pure 5-Amino-2-methoxybenzenesulfonamide.

Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the

synthesized 5-Amino-2-methoxybenzenesulfonic acid.

High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the synthesized compound and for

monitoring the progress of the reaction.

Protocol:
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Parameter Condition

Column
C18 reverse-phase column (e.g., 4.6 x 250 mm,

5 µm)

Mobile Phase
Acetonitrile and water with 0.1% phosphoric

acid.[5]

Gradient

Isocratic or gradient elution can be optimized. A

starting point is 20% Acetonitrile for 5 minutes,

then a linear gradient to 80% Acetonitrile over

15 minutes.

Flow Rate 1.0 mL/min

Detection UV at 254 nm

Injection Volume 10 µL

Sample Preparation
Dissolve a small amount of the sample in the

initial mobile phase composition.

Expected Result: A single major peak corresponding to 5-Amino-2-methoxybenzenesulfonic
acid should be observed at a specific retention time, with the absence of significant impurity

peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to elucidate the structure of the synthesized molecule by

providing information about the chemical environment of the hydrogen atoms.

Protocol:

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) with a suitable

base to aid dissolution.

Instrument: 400 MHz or higher NMR spectrometer.

Procedure: Dissolve 5-10 mg of the sample in ~0.7 mL of the chosen deuterated solvent.

Acquire the ¹H NMR spectrum.
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Expected ¹H NMR Spectrum (in DMSO-d₆):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5 - 7.8 d 1H
Aromatic proton ortho

to -SO₃H

~7.2 - 7.4 dd 1H

Aromatic proton ortho

to -NH₂ and meta to -

SO₃H

~6.8 - 7.0 d 1H

Aromatic proton ortho

to -OCH₃ and meta to

-NH₂

~5.0 - 6.0 br s 2H -NH₂ protons

~3.8 - 4.0 s 3H -OCH₃ protons

~10.0 - 12.0 br s 1H -SO₃H proton

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an

ATR-FTIR spectrometer.

Instrument: FTIR spectrometer.

Procedure: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:
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Wavenumber (cm⁻¹) Functional Group Vibration

3300-3500 N-H (amine)
Stretching (two bands for

primary amine)

3000-3100 C-H (aromatic) Stretching

2850-3000 C-H (methoxy) Stretching

1600-1650 N-H (amine) Bending

1450-1600 C=C (aromatic) Stretching

1150-1250 & 1030-1080 S=O (sulfonic acid)
Asymmetric & Symmetric

Stretching

1000-1300 C-O (methoxy) Stretching

Conclusion
5-Amino-2-methoxybenzenesulfonic acid is a strategically important intermediate in

pharmaceutical synthesis, offering a versatile scaffold for the construction of complex drug

molecules. The protocols detailed in this guide provide a robust framework for its synthesis,

purification, and characterization. The successful application of this intermediate in the

synthesis of Tamsulosin underscores its value in modern drug development. By adhering to the

outlined procedures and safety precautions, researchers can effectively utilize 5-Amino-2-
methoxybenzenesulfonic acid to advance their pharmaceutical research and development

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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